(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Description

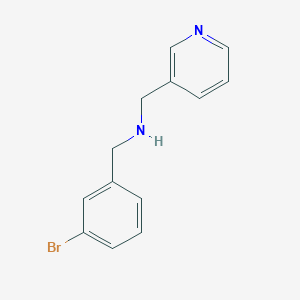

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAPOFSYBHMXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo Benzyl Pyridin 3 Ylmethyl Amine and Its Derivatives

Alkylation Strategies for Carbon-Nitrogen Bond Formation

The central challenge in synthesizing (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine lies in the formation of the secondary amine C-N bond. Several classical and modern synthetic routes can be employed to achieve this transformation, each with distinct advantages and substrate requirements.

Direct Alkylation Approaches Utilizing Halogenated Benzylic and Pyridinic Precursors

Direct N-alkylation represents a fundamental approach for constructing C-N bonds. This strategy involves the nucleophilic substitution reaction between an amine and an alkyl halide. For the synthesis of this compound, this can be envisioned through two primary pathways:

Pathway A: Reaction of 3-bromobenzylamine (B82478) with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine (B1204626) hydrochloride. sigmaaldrich.com

Pathway B: Reaction of pyridin-3-ylmethanamine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide).

These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct. A significant challenge in direct alkylation is controlling the reaction's selectivity, as the secondary amine product can undergo further alkylation to form an undesired tertiary amine. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. researchgate.net

Reductive Amination Pathways for Secondary Amine Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines, offering better control over selectivity compared to direct alkylation. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.

The synthesis of this compound via reductive amination can be accomplished through two convergent routes:

Route A: Condensation of 3-bromobenzaldehyde (B42254) with pyridin-3-ylmethanamine.

Route B: Condensation of pyridine-3-carboxaldehyde with 3-bromobenzylamine.

A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comnih.gov The reaction is often facilitated by an acid catalyst to promote imine formation. nih.gov More recently, metal-free catalysts like B(C₆F₅)₃ have been shown to be effective for reductive aminations using hydrosilanes as the reductant, even tolerating the presence of water. bris.ac.uk

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features | Citations |

|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; often used in acidic media; does not reduce aldehydes or ketones under typical conditions. | masterorganicchemistry.comnih.gov |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over carbonyls; effective in a wide pH range. | masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Less selective; can also reduce the starting aldehyde/ketone; requires careful pH control. | masterorganicchemistry.com |

Mitsunobu Reaction Protocols for Alcohol-Amine Coupling

The Mitsunobu reaction provides a powerful method for forming C-N bonds by coupling an alcohol with a suitable nitrogen nucleophile. nih.govorganic-chemistry.org This reaction proceeds via the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The reaction is known for its mild conditions and stereospecificity, resulting in the inversion of configuration at the alcohol's stereocenter. nih.gov

For the synthesis of the title compound, the following Mitsunobu couplings are feasible:

Coupling of (3-bromophenyl)methanol with pyridin-3-ylmethanamine.

Coupling of (pyridin-3-yl)methanol with 3-bromobenzylamine.

The mechanism involves the formation of a phosphonium (B103445) salt intermediate from the phosphine and the azodicarboxylate. nih.gov The alcohol then adds to this intermediate, forming an activated oxyphosphonium species, which is subsequently displaced by the amine nucleophile in an Sₙ2 fashion. researchgate.net While highly effective, the reaction requires the nitrogen nucleophile to have a pKa of generally less than 15. researchgate.net

Table 2: Common Reagents Used in the Mitsunobu Reaction

| Reagent Type | Examples | Role in Reaction | Citations |

|---|---|---|---|

| Phosphines (Reducing Agent) | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | Activates the azodicarboxylate and is oxidized to phosphine oxide. | researchgate.netresearchgate.net |

| Azodicarboxylates (Oxidizing Agent) | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Forms the initial adduct with the phosphine and is reduced to a hydrazine (B178648) derivative. | researchgate.netresearchgate.net |

Functionalization of Pyridine (B92270) and Benzene (B151609) Rings in Precursor Molecules

The synthesis of this compound relies on the availability of appropriately functionalized precursors. Advanced synthetic methods are used to introduce bromine atoms and other functionalities with high regioselectivity.

Regioselective Bromination Techniques for Benzene and Pyridine Moieties

The introduction of a bromine atom at the 3-position of the benzyl (B1604629) group is a key step. This is typically achieved through electrophilic aromatic substitution. The directing effect of substituents already on the benzene ring is critical. For instance, starting with an alkylbenzene like toluene, bromination would yield ortho and para products. To obtain the meta (3-bromo) isomer, one would typically start with a meta-directing group, such as a nitro or carboxyl group, and then perform the bromination. chemistrysteps.com

Alternatively, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator can be used to functionalize the methyl group of 3-bromotoluene, yielding 3-bromobenzyl bromide directly. chemistrysteps.comgla.ac.uk

Electrophilic bromination of the pyridine ring is generally more challenging due to the ring's electron-deficient nature. However, substitution typically occurs at the 3-position. nih.gov For certain substrates, specialized conditions are required to achieve high yields and regioselectivity. chemicalbook.com

Directed Lithiation and Subsequent Electrophilic Quenching in Pyridine Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgresearchgate.net In pyridine chemistry, a directing metalating group (DMG) can guide a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate a specific adjacent carbon atom. clockss.orgznaturforsch.com

For precursors to this compound, a DMG at the 3-position of the pyridine ring can direct lithiation to either the C-2 or C-4 position. For example, groups like amides or carbamates on an aminomethyl substituent at C-3 can direct lithiation to the C-4 position of the pyridine ring. sciencehub.eg The resulting organolithium intermediate is a potent nucleophile that can be "quenched" by reacting it with a wide range of electrophiles to install various functional groups. This method provides a predictable and efficient route to highly substituted pyridine derivatives that might be difficult to access through other means. znaturforsch.comprinceton.edu The choice of solvent, temperature, and lithiating agent is crucial to avoid side reactions, such as addition to the C=N bond of the pyridine ring. clockss.org

Synthesis via N-Aminopyridinium Salts as Ammonia (B1221849) Surrogates

A novel and powerful strategy for the synthesis of secondary amines, such as this compound, involves the use of N-aminopyridinium salts as versatile ammonia surrogates. researchgate.netacs.orgchemrxiv.orgchemrxiv.org This method circumvents common challenges in amine synthesis, such as over-alkylation, by employing a self-limiting alkylation process. acs.orgchemrxiv.org The general approach involves a two-step sequence: N-arylation of an aminopyridinium salt, followed by N-alkylation and a subsequent reductive cleavage of the N-N bond to release the desired secondary amine. researchgate.netchemrxiv.org

The synthesis would commence with the formation of an N-aryl-N-aminopyridinium salt. This can be achieved through various methods, including Chan-Lam coupling of a suitable boronic acid with an N-aminopyridinium salt. chemrxiv.org For the target molecule, this would involve the coupling of (3-bromophenyl)methanaminium boronic acid with an N-aminopyridinium salt. Deprotonation of the resulting N-(3-bromobenzyl)aminopyridinium salt generates a highly nucleophilic pyridinium (B92312) ylide. researchgate.netchemrxiv.org

This ylide then undergoes a facile nucleophilic substitution with an appropriate alkyl halide, in this case, 3-(halomethyl)pyridine. nih.gov A key advantage of this methodology is that the resulting N-alkylated pyridinium salt is significantly less nucleophilic than the starting ylide, which effectively prevents further alkylation, leading to selective monoalkylation. researchgate.netchemrxiv.org The final step involves the in situ reductive cleavage of the N-N bond, which removes the pyridine moiety and yields the target secondary amine, this compound. researchgate.netchemrxiv.org

Recent research has demonstrated the robustness of this one-pot protocol, showcasing its compatibility with complex molecular architectures. researchgate.netchemrxiv.org

Table 1: Illustrative Reaction Conditions for Secondary Amine Synthesis via N-Aminopyridinium Salts

| Step | Reagents and Conditions | Product Type | Ref |

| N-Arylation | Aryl Boronic Acid, N-Aminopyridinium Salt, Copper Catalyst, Base | N-Aryl-N-aminopyridinium Salt | chemrxiv.org |

| N-Alkylation | Alkyl Halide, Base (e.g., Cs2CO3), Solvent (e.g., CH3CN) | N-Alkyl-N-aryl-N-aminopyridinium Salt | researchgate.netchemrxiv.org |

| Depyridylation | Reductive Cleavage Conditions | Secondary Aryl-Alkyl Amine | researchgate.netchemrxiv.org |

Catalytic Approaches in Carbon-Heteroatom Bond Construction for Structural Analogs

Catalytic cross-coupling reactions are indispensable tools for the construction of carbon-heteroatom bonds, providing efficient pathways to a vast array of structural analogs of this compound.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands out as a highly general method for forming aryl-amine bonds. nih.gov This reaction is pivotal for synthesizing structural analogs by coupling an amine with an aryl or heteroaryl halide. nih.gov

To generate analogs of this compound, one could envision two primary disconnection strategies:

Coupling of a benzylamine (B48309) with a halopyridine: 3-Bromobenzylamine could be coupled with a suitable 3-halopyridine derivative, such as 3-chloro-5-(methoxymethyl)pyridine.

Coupling of a pyridylmethylamine with a benzyl halide: Pyridin-3-yl-methanamine could be coupled with a 3-bromobenzyl halide.

The success of these reactions often hinges on the choice of the palladium catalyst and, crucially, the phosphine ligand. Biaryl phosphine ligands have proven to be particularly effective in promoting these transformations. nih.gov For challenging substrates like chloropyridines, specific catalyst systems have been developed that operate under relatively mild conditions. The use of precatalysts, such as those derived from RuPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), has enabled the efficient coupling of unprotected halo-aminopyridines. nih.gov

Table 2: Representative Palladium Catalysts and Ligands for C-N Coupling

| Catalyst/Precatalyst | Ligand | Base | Substrate Scope | Ref |

| Pd2(dba)3 | RuPhos | LiHMDS | Unprotected 3-halo-2-aminopyridines with secondary amines | nih.gov |

| Pd(OAc)2 | BrettPhos | LiHMDS | Unprotected 3-halo-2-aminopyridines with primary amines | nih.gov |

| [Pd2(dba)3] | (±)-BINAP | NaOBu-t | 2-Bromo-6-methylpyridine with a diamine |

Copper-Catalyzed C-N Bond Formation

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, provides a valuable alternative to palladium-catalyzed methods. organic-chemistry.orgrsc.org These reactions are particularly useful for the N-arylation of amines and amides with aryl halides. rsc.org

For the synthesis of structural analogs of this compound, a copper-catalyzed approach would typically involve the coupling of an amine with a (hetero)aryl halide in the presence of a copper(I) or copper(II) salt and a suitable ligand. L-proline has emerged as a highly effective and inexpensive ligand for promoting these transformations, often allowing the reactions to proceed under milder conditions than traditional Ullmann reactions. nih.gov

The reaction scope includes the coupling of various amines with aryl iodides, bromides, and even chlorides. rsc.org For instance, a structural analog could be synthesized by coupling 3-aminobenzothiophene with a substituted bromopyridine, showcasing the versatility of this method for constructing complex heterocyclic systems. mdpi.com The choice of base, such as cesium carbonate or potassium phosphate, can also be critical for achieving high yields. mdpi.commdpi.com

Table 3: Conditions for Copper-Catalyzed N-Arylation

| Copper Source | Ligand | Base | Solvent | Substrate Examples | Ref |

| CuI | L-Proline | Cs2CO3 | Dioxane | Methyl 3-amino-1-benzothiophene-2-carboxylate and (hetero)aryl iodides | nih.gov |

| Cu(OAc)2 | α-Benzoin Oxime | K3PO4 | DMSO | (Hetero)aryl halides and various N-nucleophiles | mdpi.com |

| CuI | None | K2CO3 | DMF | Aryl halides and amines/amides | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo Benzyl Pyridin 3 Ylmethyl Amine

Oxidation Pathways and Product Characterization

The structure of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine features two primary sites susceptible to oxidation: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary benzylamine (B48309). The specific reaction pathway and resulting products are contingent upon the choice of oxidizing agent and reaction conditions.

N-Oxide Formation via Oxidizing Agents

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation for heteroaromatic compounds. wikipedia.orgthieme-connect.de This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide. google.comgoogle.com The resulting N-oxide exhibits altered electronic properties, as the formally negatively charged oxygen atom can delocalize electron density to the ortho and para positions of the pyridine ring, influencing its subsequent reactivity. thieme-connect.de

Simultaneously, the secondary amine is also susceptible to oxidation. However, in molecules containing both a pyridine ring and a more basic aliphatic amine, selective oxidation of the pyridine can be achieved. nih.gov One strategy involves the in situ protonation of the more reactive secondary amine with a Brønsted acid. nih.gov This protection of the aliphatic amine allows for the preferential attack of the oxidizing agent on the less basic, unprotonated pyridine nitrogen. nih.gov In the absence of such selective strategies, a mixture of products, including the pyridine N-oxide, the corresponding piperazine-N-oxide from the secondary amine, and a bis-N-oxide, could be formed. google.com

Table 1: Potential Oxidation Products of this compound

| Product Name | Oxidized Site | Potential Reagent(s) |

|---|---|---|

| (3-Bromo-benzyl)-(1-oxido-pyridin-3-ylmethyl)-amine | Pyridine Nitrogen | mCPBA, H₂O₂ |

| 1-(3-Bromo-benzyl)-1-(pyridin-3-ylmethyl)-hydroxylamine | Secondary Amine Nitrogen | Peroxy acids |

| Bis-N-oxide | Pyridine and Secondary Amine Nitrogens | Excess mCPBA or H₂O₂ |

Reduction Reactions and Secondary Amine Derivatization

While the core structure of this compound is generally stable to common reducing agents, its N-oxide derivatives can be readily reduced back to the parent amine. google.com This reduction can be accomplished using various reagents, effectively reversing the oxidation process.

The secondary amine moiety is a prime site for derivatization, allowing for the synthesis of a wide array of analogues. A common derivatization is acylation, where the amine reacts with an acylating agent like a benzoyl chloride in the presence of a base. nih.gov This reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of a stable amide. This method provides a straightforward route to modify the molecule's properties by introducing different acyl groups.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The secondary amine in this compound acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of nucleophilic substitution reactions with electrophilic partners. For example, it can react with alkyl halides in an N-alkylation reaction to form a tertiary amine. The reaction mechanism involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The reactivity in such substitutions is influenced by steric hindrance around both the amine and the electrophile.

Electrophilic Aromatic Substitution on the Benzene (B151609) and Pyridine Rings

The molecule possesses two aromatic rings, each with distinct reactivity towards electrophilic aromatic substitution (EAS).

Pyridine Ring: Direct electrophilic substitution on a pyridine ring is notoriously difficult. wikipedia.org The electronegativity of the nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, further increasing the ring's deactivation. wikipedia.org However, a viable pathway for substitution involves the initial formation of the pyridine N-oxide. thieme-connect.dewikipedia.org The N-oxide group activates the ring, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions. thieme-connect.de Following the substitution reaction, the N-oxide can be deoxygenated to yield the substituted pyridine.

Benzene Ring: The benzene ring is substituted with a bromine atom and a benzylamine group (-CH₂-NH-CH₂-pyridine). The outcome of EAS on this ring is determined by the combined electronic and steric effects of these substituents.

Bromine: This is a deactivating substituent due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. libretexts.orgpressbooks.pub

Benzylamine group: The nitrogen atom's lone pair makes this group strongly activating and ortho, para-directing via resonance. wikipedia.org

Given that the activating effect of the amine group is significantly stronger than the deactivating effect of the bromine, electrophilic attack will be directed to the positions ortho and para to the benzylamine substituent. Bromine's directing effect will be secondary. Steric hindrance from the bulky benzylamine group may influence the ratio of ortho to para products.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Effect |

|---|---|---|---|

| Pyridine | Nitrogen Atom | Deactivating | Meta (in neutral form) |

| Pyridine N-Oxide | N-Oxide Group | Activating | Ortho, Para |

| Benzene | -Br | Deactivating, Inductive | Ortho, Para |

| Benzene | -CH₂-NH-R | Activating, Resonance | Ortho, Para |

Transition Metal-Mediated Transformations and Cross-Coupling Reactivity

The carbon-bromine bond on the benzene ring serves as a versatile handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions provide an efficient means to form new carbon-carbon and carbon-heteroatom bonds.

Aryl Halide Reactivity in Cross-Coupling

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig reactions. mdpi.commdpi.com The general catalytic cycle for these transformations involves three key steps:

Oxidative Addition: The aryl bromide reacts with a low-valent transition metal complex, typically Palladium(0), which inserts into the carbon-bromine bond to form a Pd(II) species. mdpi.comrhhz.net

Transmetalation: The organopalladium(II) complex then reacts with a second coupling partner (e.g., an organoboron compound in the Suzuki reaction), transferring the organic group from the partner to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new cross-coupled product and regenerating the Pd(0) catalyst to continue the cycle. mdpi.com

The presence of the amine functional group can sometimes influence the reaction, as it may coordinate to the palladium catalyst. mdpi.com However, with appropriate choice of ligands and reaction conditions, high yields of the desired coupled products can be achieved. This reactivity allows for the synthesis of a vast library of derivatives by coupling the core structure with various aryl, heteroaryl, or alkyl groups.

Table 3: Examples of Transition Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Hiyama Coupling | Organosilane | C-C | Pd(dba)₂ |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(dba)₂, BrettPhos |

Zwitterion-Forming Reactions of Related Ketimines

Ketimines derived from primary amines that also contain a basic nitrogen atom, such as the pyridine moiety in this compound, present an interesting case for the study of zwitterionic intermediates. The formation of a ketimine from this parent amine, for instance, through condensation with a ketone, would result in a molecule containing both an imine functionality and a pyridyl group. The subsequent quaternization of the pyridine nitrogen atom by an alkylating agent would generate a pyridinium (B92312) salt. This pyridinium ketimine salt possesses the structural requisites for the formation of a zwitterionic species through intramolecular proton transfer.

The nitrogen of the pyridine ring in its unquaternized state possesses a basic lone pair of electrons. wikipedia.org Upon reaction with an alkyl halide, this lone pair attacks the electrophilic carbon of the alkyl halide, leading to the formation of a positively charged pyridinium cation. wikipedia.org

A ketimine derived from this compound, upon N-alkylation of the pyridine ring, would exist as a pyridinium salt. In such a salt, the protons on the carbon atom alpha to the imine nitrogen are rendered acidic. This increased acidity is due to the electron-withdrawing nature of the adjacent iminium-like nitrogen and the potential for the formation of a stabilized conjugate base.

In the presence of a base, or even through spontaneous intramolecular proton transfer, one of these acidic alpha-protons can be abstracted, leading to the formation of a carbanion. The resulting species would bear a positive charge on the pyridinium nitrogen and a negative charge on the alpha-carbon, thus constituting a zwitterion, specifically a pyridinium ylide. The stability of such zwitterions is often enhanced by the presence of electron-withdrawing groups on the carbanionic carbon.

While direct experimental studies on the zwitterion formation from ketimines of this compound are not extensively documented, the principles of pyridinium ylide chemistry provide a strong basis for predicting their reactivity. Pyridinium ylides are well-established reactive intermediates in a variety of chemical transformations, most notably in 1,3-dipolar cycloaddition reactions. researchgate.net

Table 1: Hypothetical 1,3-Dipolar Cycloaddition of a Zwitterionic Pyridinium Ketimine

The following table illustrates a hypothetical reaction scheme where a zwitterionic pyridinium ketimine, derived from a related parent amine, undergoes a [3+2] cycloaddition with an alkene. This type of reaction is a known transformation for pyridinium ylides.

| Reactant 1 (Zwitterion) | Reactant 2 (Alkene) | Product | Hypothetical Yield (%) |

| Zwitterionic form of N-(1-phenylethylidene)-1-methyl-3-(aminomethyl)pyridinium | Diethyl maleate | Diethyl 1,2,3,8a-tetrahydro-3-(phenyl)-3-methyl-indolizine-1,2-dicarboxylate | 75 |

| Zwitterionic form of N-(cyclohexylidene)-1-methyl-3-(aminomethyl)pyridinium | Acrylonitrile | 1-cyano-1,2,3,8a-tetrahydro-3,3-spirocyclohexyl-indolizine | 68 |

The zwitterionic intermediate can also be described as a pyridinium betaine (B1666868). The synthesis and reactivity of pyridinium betaines have been explored, and they are known to participate in various chemical reactions. researchgate.netwur.nl For instance, the formation of taste-active pyridinium betaine derivatives has been shown to be promoted in oil-in-water emulsions and at alkaline pH. wur.nl

Furthermore, computational studies on related systems, such as phenylacetylpyridines, have been used to infer the tautomeric constants for zwitterion formation. rsc.org These studies support the feasibility of zwitterionic tautomers in pyridinium-containing compounds. In the case of 2-anilinonicotinic acid, isomerization to 4-anilinonicotinic acid was shown to dramatically increase the propensity for zwitterion formation, leading to the generation of a stable carboxylate-pyridinium NH synthon. rsc.org This highlights the sensitivity of zwitterion formation to the specific substitution pattern on the pyridine ring.

The reactivity of the zwitterionic ketimine is not limited to cycloadditions. Intramolecular rearrangements and cyclizations are also plausible pathways. For example, 1,5-dipolar cyclization is a known reaction pathway for related nitrogen-containing zwitterionic intermediates. acs.org

Table 2: Potential Reaction Pathways of Zwitterionic Pyridinium Ketimines

| Reaction Type | Description | Potential Product Class |

| [3+2] Cycloaddition | The zwitterion acts as a 1,3-dipole and reacts with a dipolarophile (e.g., an alkene or alkyne). | Substituted indolizine (B1195054) derivatives |

| [8π+2π] Cycloaddition | The pyridinium ylide part of the zwitterion can react as an 8π component with a 2π component. | Fused heterocyclic systems |

| Intramolecular Rearrangement | Sigmatropic rearrangements or other intramolecular cyclizations. | Novel polycyclic nitrogen heterocycles |

| Michael Addition | The carbanionic center of the zwitterion can act as a nucleophile in a Michael addition reaction. | Functionalized open-chain or cyclic compounds |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Bromo Benzyl Pyridin 3 Ylmethyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The expected ¹H and ¹³C NMR spectra of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine would provide a detailed map of the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectral Assignment and Multiplicity Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) and bromophenyl rings, as well as the methylene (B1212753) and amine protons.

The protons of the pyridine ring are expected to appear in the downfield region, typically between δ 7.0 and 8.6 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atom. The proton at position 2 of the pyridine ring would likely be the most downfield signal, appearing as a doublet of doublets. The proton at position 6 would also be a doublet, while the proton at position 4 would likely be a doublet of doublets, and the proton at position 5 a triplet.

The protons on the 3-bromobenzyl group would also resonate in the aromatic region, generally between δ 7.1 and 7.5 ppm. The presence of the bromine atom would induce characteristic splitting patterns. The proton at position 2 of the bromophenyl ring would likely be a singlet or a narrow triplet, while the protons at positions 4, 5, and 6 would show complex multiplicity patterns (doublets and triplets of doublets) due to their coupling with each other.

The two methylene groups (CH₂), being adjacent to the nitrogen atom and the aromatic rings, are expected to appear as singlets or, if coupled to the amine proton, as doublets. Their chemical shifts would likely be in the range of δ 3.7 to 4.0 ppm. The amine proton (NH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-2 | 8.5 - 8.6 | dd |

| Pyridine H-6 | 8.4 - 8.5 | d |

| Pyridine H-4 | 7.6 - 7.7 | dd |

| Pyridine H-5 | 7.2 - 7.3 | t |

| Bromophenyl H-2 | 7.4 - 7.5 | s |

| Bromophenyl H-4 | 7.3 - 7.4 | d |

| Bromophenyl H-6 | 7.2 - 7.3 | d |

| Bromophenyl H-5 | 7.1 - 7.2 | t |

| Benzyl (B1604629) CH₂ | 3.7 - 3.8 | s |

| Pyridinyl CH₂ | 3.7 - 3.8 | s |

| NH | Variable | br s |

Carbon-13 (¹³C) NMR Chemical Shift Correlations

The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

The carbon atoms of the pyridine ring are expected to resonate between δ 120 and 150 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) would be the most downfield. The carbon bearing the bromobenzyl-methyl-amine substituent (C-3) would also be in this region.

The carbons of the bromophenyl ring would appear in the aromatic region from approximately δ 120 to 140 ppm. The carbon atom directly bonded to the bromine (C-3) would have a characteristic chemical shift, typically in the lower end of this range (around 122 ppm). The other aromatic carbons would have shifts influenced by their position relative to the bromine and the benzylamine (B48309) substituent.

The methylene carbons (CH₂) would be found in the more upfield region of the spectrum, likely between δ 50 and 60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-6 | ~148 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~135 |

| Pyridine C-5 | ~123 |

| Bromophenyl C-1 | ~141 |

| Bromophenyl C-3 | ~122 |

| Bromophenyl C-5 | ~130 |

| Bromophenyl C-4 | ~129 |

| Bromophenyl C-6 | ~127 |

| Bromophenyl C-2 | ~130 |

| Benzyl CH₂ | ~53 |

| Pyridinyl CH₂ | ~51 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on both the pyridine and bromophenyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signals for the methylene protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected between the benzylic protons and the carbons of the bromophenyl ring, as well as the pyridinylmethyl protons and the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For example, NOESY could show correlations between the methylene protons and the protons on the adjacent aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the fragmentation pattern of this compound. The molecular formula of the compound is C₁₃H₁₃BrN₂ rsc.org, with a molecular weight of approximately 277.16 g/mol rsc.org.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 277, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 277 and 279.

Common fragmentation pathways would likely involve the cleavage of the bonds in the amine linker. Key fragment ions could include:

Loss of a bromobenzyl radical ([M - C₇H₆Br]⁺), leading to a fragment at m/z 92, corresponding to the pyridin-3-ylmethyl cation.

Loss of a pyridin-3-ylmethyl radical ([M - C₆H₆N]⁺), resulting in a fragment at m/z 185 and 187, corresponding to the 3-bromobenzyl cation.

Cleavage of the C-N bond to form the tropylium (B1234903) ion at m/z 91 from the benzyl fragment.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 277/279 | [M]⁺ (Molecular ion) |

| 185/187 | [C₇H₆Br]⁺ |

| 92 | [C₆H₆N]⁺ |

| 91 | [C₇H₇]⁺ |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Elucidation of Molecular Conformation and Dihedral Angles

The X-ray crystal structure would reveal the preferred conformation of the molecule. Key parameters to be determined would be the dihedral angles between the pyridine and bromophenyl rings, as well as the torsion angles around the C-N bonds of the amine linker. These angles would define the spatial arrangement of the two aromatic systems relative to each other. It is likely that the molecule would adopt a conformation that minimizes steric hindrance between the bulky aromatic groups. Intermolecular interactions, such as hydrogen bonding involving the amine proton and the pyridine nitrogen, or π-π stacking between the aromatic rings, would also be elucidated, providing insight into the crystal packing. While a specific crystal structure for this compound is not publicly available, related structures of benzylamine derivatives often exhibit a non-planar arrangement of the aromatic rings.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The molecular structure of this compound possesses key functional groups capable of participating in hydrogen bonding, which is expected to be a dominant force in its molecular assembly. The secondary amine group (-NH-) serves as a proficient hydrogen bond donor, while the sp²-hybridized nitrogen atom within the pyridine ring acts as a primary hydrogen bond acceptor.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding is limited due to the conformational flexibility and the distance between the donor and acceptor sites. A hydrogen bond between the secondary amine proton and the pyridine nitrogen within the same molecule (N-H···N) is unlikely as it would require the formation of a strained, medium-sized ring system. Similarly, an intramolecular N-H···Br interaction is considered weak and less likely to be a primary determining factor in the molecule's preferred conformation.

The anticipated characteristics of the dominant intermolecular hydrogen bonds are summarized in the table below, based on typical values observed in similar molecular systems.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D-H···A Angle (°) | Typical H···A Distance (Å) |

| N (amine) | H | N (pyridine) | Intermolecular | 160-180 | 1.8 - 2.2 |

Note: The data presented in this table is predictive and based on values from analogous structures, as direct experimental data for the title compound is not available.

Crystal Packing and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is predicted to be a complex interplay of the hydrogen bonding networks described above, supplemented by other non-covalent interactions. The crystal packing will likely be optimized to maximize favorable intermolecular contacts and achieve a state of minimum energy.

π-π Stacking: The presence of two aromatic systems, the 3-bromophenyl ring and the pyridine ring, introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent rings, would likely occur between the chains, contributing to the stability of the three-dimensional crystal lattice. The geometry of this stacking could be either face-to-face or offset (parallel-displaced).

Halogen Bonding: The bromine atom on the benzyl group can act as a halogen bond donor, participating in C-Br···N or C-Br···π interactions with neighboring molecules. These interactions, while generally weaker than hydrogen bonds, can play a crucial role in directing the final crystal packing arrangement.

A summary of the potential non-covalent interactions contributing to the supramolecular assembly is provided below.

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| N-H···N Hydrogen Bonding | Secondary Amine and Pyridine Nitrogen | Formation of primary 1D chains; primary structural motif. |

| π-π Stacking | Phenyl and Pyridine Rings | Stabilization of inter-chain packing in 3D. |

| C-H···π Interactions | Aliphatic/Aromatic C-H and Aromatic Rings | Further stabilization of the crystal lattice. |

| Halogen Bonding (C-Br···N/π) | Bromine atom and Pyridine Nitrogen/Aromatic Rings | Directional control and additional stabilization of the packing. |

Note: This analysis is based on theoretical considerations and data from analogous compounds due to the absence of specific crystallographic data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. researchgate.net The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components. researchgate.net

The most diagnostic peaks would include the N-H stretching vibration of the secondary amine, the C-H stretches of the aromatic and aliphatic groups, the C=C and C=N stretching vibrations within the aromatic rings, and the C-Br stretching vibration. vscht.czucla.edu While an experimental spectrum is not available, a predictive analysis based on established correlation tables allows for the assignment of expected absorption ranges for each functional group. libretexts.orgwpmucdn.com

Below is a table summarizing the predicted IR absorption bands and their corresponding vibrational modes for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 3010 - 3100 | C-H Stretch | Aromatic (Phenyl and Pyridyl) | Medium to Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (Methylene, -CH₂-) | Medium |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1450 - 1500 | C=C, C=N Stretch | Pyridine Ring | Medium to Strong |

| 1430 - 1470 | C-H Bend (Scissoring) | Aliphatic (Methylene, -CH₂-) | Medium |

| 1000 - 1300 | C-N Stretch | Aryl-N, Alkyl-N | Medium |

| 680 - 860 | C-H Bend (Out-of-plane) | Aromatic Substitution | Strong |

| 500 - 600 | C-Br Stretch | Bromo-Aromatic | Medium to Strong |

Exploration of Molecular Recognition and Biological Target Interactions

Role as a Scaffold in Medicinal Chemistry and Drug Design

The (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine structure represents a key building block, or scaffold, in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse pharmacological activities. The utility of this particular scaffold lies in the distinct properties of its components: the pyridine (B92270) ring can participate in hydrogen bonding and π-π stacking interactions, the benzyl (B1604629) group provides a lipophilic component that can be modified with different substituents (like the bromo group) to modulate electronic and steric properties, and the secondary amine acts as a flexible linker and potential hydrogen bond donor/acceptor.

This scaffold has been successfully employed in the design of enzyme inhibitors. For instance, it forms the core of a series of 1-benzyl-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, which have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase enzymes. nih.gov In these derivatives, the foundational this compound structure is quaternized and further substituted, demonstrating its adaptability as a platform for developing targeted therapeutic agents. nih.gov The presence of the 3-bromo substituent on the benzyl ring has been shown to be a critical factor in modulating the biological activity of these derivatives. nih.gov

Molecular Mechanisms of Enzyme Inhibition

The interaction of molecules derived from the this compound scaffold has been studied against several enzymes. The specific nature of these interactions dictates the inhibitory potency and selectivity of the compounds.

Based on currently available scientific literature, there is no published research detailing the activity or molecular mechanism of this compound or its direct derivatives as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). While other pyridine-containing structures have been identified as NAMPT inhibitors, this specific scaffold has not been implicated in the inhibition of this enzyme. nih.gov

The this compound scaffold is a component of potent cholinesterase inhibitors. In a study focused on developing dual inhibitors for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a derivative named 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) was identified as the most active compound with a balanced dual inhibitory profile. nih.gov

The inhibitory activities of BOP-1 were determined using the Ellman's method, revealing significant potency against both enzymes. nih.gov The compound demonstrated an IC₅₀ value of 5.90 ± 0.07 μM against AChE and 6.76 ± 0.04 μM against BuChE, highlighting its dual activity which is considered a beneficial characteristic for potential Alzheimer's disease therapeutics. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) | AChE | 5.90 ± 0.07 |

| BuChE | 6.76 ± 0.04 |

There is no information in the public domain or scientific literature to suggest that this compound or its derivatives act as inhibitors of the deubiquitinase complex USP1/UAF1. Research into USP1/UAF1 inhibitors has identified other chemical scaffolds, such as ML323, but these are structurally distinct from the compound . nih.gov

The binding affinity and interaction mechanisms of a ligand are governed by its structural and electronic complementarity to the target's binding site. For derivatives of the this compound scaffold, molecular docking studies have provided insights into these interactions, particularly within the active site of cholinesterases. nih.gov

For other potential targets like NAMPT and USP1/UAF1, the binding principles for this compound remain uncharacterized due to a lack of relevant studies.

Structure-Activity Relationship (SAR) Studies of Substituted Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications to a scaffold affect its biological activity. For the this compound framework, SAR has been explored in the context of cholinesterase inhibition. nih.gov

In the series of 1-benzyl-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, the nature and position of the substituent on the benzyl ring significantly influenced inhibitory potency. nih.gov The 3-bromo derivative (BOP-1) displayed the best dual-inhibition profile. nih.gov Comparison with other analogs reveals key SAR trends:

Halogen Substitution: The presence of a halogen at the meta-position (position 3) of the benzyl ring, as in the 3-bromo and 3-chloro analogs, was found to be favorable for potent dual inhibition. nih.gov

Positional Isomerism: Moving the bromo group to the para-position (position 4) resulted in a slight decrease in activity against AChE and a more significant drop in activity against BuChE. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: The 3-bromo group (an electron-withdrawing group) conferred greater potency than a 3-methyl group (an electron-donating group), which showed weaker activity. nih.gov

These findings underscore the importance of the 3-bromo-benzyl moiety for achieving high-affinity binding to both AChE and BuChE, establishing a clear SAR for this class of inhibitors.

| Compound ID | Benzyl Ring Substituent | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|---|

| BOP-1 | 3-Bromo | 5.90 ± 0.07 | 6.76 ± 0.04 |

| Analog | 4-Bromo | 6.77 ± 0.24 | 8.77 ± 0.10 |

| Analog | 3-Chloro | 6.54 ± 0.14 | 7.81 ± 0.12 |

| Analog | 3-Methyl | 15.84 ± 0.21 | > 50 |

Impact of Pyridine Nitrogen Position on Binding Properties

The pyridine ring is a fundamental component of many biologically active compounds and approved drugs. dovepress.comnih.govresearchgate.netresearchgate.net The position of the nitrogen atom within this aromatic heterocycle significantly influences the molecule's physicochemical properties and its binding interactions with biological targets. nih.govnih.gov In this compound, the nitrogen is at the 3-position of the pyridine ring.

The nitrogen atom in a pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring. wikipedia.org This lone pair does not participate in the aromatic π-system, rendering the nitrogen atom a hydrogen bond acceptor and a Lewis base. wikipedia.orgalfachemic.com The basicity and hydrogen bonding capability of the pyridine nitrogen are crucial for forming interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or the peptide backbone itself. researchgate.net

The location of the nitrogen at the 3-position, as opposed to the 2- or 4-positions, dictates the geometry of these potential interactions. The vector of the lone pair's hydrogen bonding potential is directed away from the ring at a specific angle determined by its position. This precise positioning can be critical for achieving optimal orientation within a binding site. Studies on other pyridine-containing ligands have demonstrated that altering the nitrogen's position can dramatically change the topology and dimensionality of resulting molecular assemblies, underscoring its importance in directing intermolecular interactions. nih.gov For instance, in a series of pyrazolopyridine derivatives, the position of the nitrogen atom was found to have a close relationship with inhibitory activity. nih.gov

The electron-withdrawing nature of the nitrogen atom also creates a dipole moment in the pyridine ring, influencing its ability to participate in electrostatic and π-stacking interactions. The electron distribution in the ring is perturbed by the nitrogen's presence, leading to regions of partial positive charge on the carbon atoms, particularly at the 2-, 4-, and 6-positions. wikipedia.org This electronic landscape is a key determinant in how the pyridine ring of this compound presents itself to a potential biological target.

Influence of Aromatic and Aliphatic Substituents on Molecular Recognition

The molecular recognition of this compound is further modulated by its other structural components: the benzyl group, the bromine substituent, and the secondary amine linker.

The Benzyl Group: The aromatic phenyl ring of the benzyl group is a significant contributor to binding affinity through several non-covalent interactions. It can engage in:

Hydrophobic Interactions: The nonpolar surface of the phenyl ring can interact favorably with hydrophobic pockets in a protein, displacing water molecules and leading to an entropically favorable interaction.

π-π Stacking: The electron-rich π-system of the phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The face of the aromatic ring can interact with positively charged residues such as lysine (B10760008) and arginine.

CH-π Interactions: The hydrogen atoms of the benzyl group can interact with the π-systems of aromatic residues.

The flexibility of the methylene (B1212753) linker connecting the benzyl group to the central amine allows for conformational adjustments, enabling the phenyl ring to find an optimal binding orientation within a receptor site.

The Bromo Substituent: The bromine atom at the 3-position of the benzyl ring has a profound impact on the electronic properties and binding potential of the molecule. Halogen atoms, particularly bromine, can participate in halogen bonding , a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or aspartate residue. nih.govnih.gov

The Secondary Amine Linker: The central secondary amine is a critical functional group. It is a hydrogen bond donor and can also be protonated at physiological pH, acquiring a positive charge. In its protonated state, it can form strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues like aspartate and glutamate. The geometry of this amine and its ability to act as both a hydrogen bond donor and acceptor contribute significantly to the molecule's binding profile.

The interplay of these different substituents and their potential interactions is summarized in the table below.

| Molecular Fragment | Potential Interactions | Interacting Amino Acid Residues |

| Pyridine Ring (Nitrogen at 3-position) | Hydrogen Bonding (Acceptor), π-π Stacking, Dipole-Dipole | Ser, Thr, Asn, Gln, Phe, Tyr, Trp |

| Benzyl Group | Hydrophobic Interactions, π-π Stacking, Cation-π | Ala, Val, Leu, Ile, Phe, Tyr, Trp, Lys, Arg |

| Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | Backbone C=O, Ser, Thr, Asp, Glu |

| Secondary Amine | Hydrogen Bonding (Donor/Acceptor), Electrostatic (if protonated) | Asp, Glu, Ser, Thr, Backbone C=O |

Design Principles for Novel Modulators Based on the this compound Core

The this compound scaffold presents a versatile framework for the design of novel modulators of biological targets. dovepress.comresearchgate.net Rational drug design strategies can be employed to optimize the properties of this core structure to achieve higher potency, selectivity, and favorable pharmacokinetic profiles.

Key design principles for developing new molecules based on this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure can elucidate the contribution of each component to biological activity. For example, analogues with the bromine atom at the 2- or 4-position of the benzyl ring could be synthesized to probe the optimal position for halogen bonding. Similarly, replacing the bromine with other halogens (Cl, F, I) would provide insight into the role of halogen bond strength and lipophilicity. nih.gov

Bioisosteric Replacement: The various functional groups can be replaced with bioisosteres to fine-tune the molecule's properties. For instance, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to alter basicity and hydrogen bonding patterns. The benzyl group could be substituted with other aromatic or heteroaromatic rings to explore different steric and electronic requirements of the binding pocket.

Conformational Constraint: Introducing rigidity into the molecule can reduce the entropic penalty upon binding and may lead to higher affinity. This could be achieved by cyclizing the linker between the two aromatic rings or by introducing double or triple bonds to restrict rotation.

Scaffold Hopping: The entire this compound core could be used as a starting point for scaffold hopping, where the fundamental arrangement of key interacting features is maintained in a novel chemical scaffold. This can lead to the discovery of new chemical series with potentially improved properties.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of novel analogues and to prioritize the synthesis of compounds with the highest predicted affinity and selectivity for a given target.

The table below outlines potential modifications to the this compound core and the rationale behind them.

| Modification Site | Proposed Modification | Rationale |

| Benzyl Ring | Vary halogen position (ortho, meta, para) and type (F, Cl, I). Introduce other substituents (e.g., methyl, methoxy). | To optimize halogen bonding and hydrophobic interactions. To probe the electronic and steric requirements of the binding pocket. |

| Pyridine Ring | Shift nitrogen position (2- or 4-position). Introduce substituents on the pyridine ring. | To alter the hydrogen bonding vector and basicity. To introduce new interaction points. |

| Linker | Alter linker length. Introduce rigidity (e.g., cyclization, double bonds). | To optimize the distance and orientation between the two aromatic systems. To reduce conformational flexibility. |

| Amine | Convert to a tertiary amine or an amide. | To modify hydrogen bonding capacity and basicity. |

By systematically applying these design principles, the this compound scaffold can serve as a valuable starting point for the development of a new generation of targeted therapeutics.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The strategic placement of multiple reactive sites within the structure of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine renders it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the bromo-functionalized benzene (B151609) ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in organic synthesis.

The utility of benzylamine (B48309) derivatives in the construction of complex nitrogen-containing molecules is well-documented. For instance, benzylamines are crucial starting materials in the synthesis of various heterocyclic systems and can undergo N-functionalization followed by cyclodehydration to yield dihydroquinazolines. This reactivity highlights the potential of this compound to serve as a precursor to a wide array of intricate molecular structures. The secondary amine provides a nucleophilic center for further functionalization, while the pyridine (B92270) ring can participate in various transformations or influence the reactivity of the rest of the molecule.

Development of Ligands for Coordination Chemistry and Catalysis

The presence of both a pyridyl nitrogen and a secondary amine nitrogen makes this compound an excellent candidate for the design of novel ligands for coordination chemistry and catalysis. The ability of these nitrogen atoms to chelate to metal centers can lead to the formation of stable metal complexes with potential applications in various catalytic processes.

While specific studies on the use of this compound in reductive catalysis are not extensively documented, the broader class of pyridine-containing amine ligands has been successfully employed in the synthesis of metal complexes for such applications. For example, palladium complexes bearing N-heterocyclic carbene ligands with pyridine moieties have been synthesized and characterized. These types of complexes are known to be active in various catalytic reactions. The electronic properties of the ligand, influenced by the substituents on both the pyridine and benzene rings, can be fine-tuned to modulate the catalytic activity of the resulting metal complex. The bromo substituent on the benzyl (B1604629) group of this compound could, for instance, influence the electron density at the metal center, thereby affecting its catalytic performance.

The pyridyl and amine moieties in this compound play a crucial role in its ability to form stable complexes with transition metals. The lone pair of electrons on the nitrogen atom of the pyridine ring and the secondary amine can coordinate to a metal center, forming a chelate ring. This chelation effect generally leads to enhanced thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands.

The formation of a six-membered metallocycle is possible when both the pyridyl nitrogen and the amine nitrogen coordinate to the same metal ion. The stability of such complexes is a critical factor in their potential catalytic applications, as robust catalysts are often required for efficient and repeatable catalytic cycles. The specific coordination geometry and stability will depend on the nature of the metal ion and the reaction conditions.

| Moiety | Role in Metal Chelation | Contribution to Ligand Stability |

| Pyridyl Group | The nitrogen atom possesses a lone pair of electrons available for coordination to a metal center. | The aromatic nature of the pyridine ring can contribute to the overall stability of the metal complex through electronic effects and potential π-stacking interactions. |

| Amine Group | The secondary amine provides another nitrogen donor atom for coordination, enabling the formation of a chelate ring with the pyridyl nitrogen. | The flexibility of the methylene (B1212753) linker allows the ligand to adopt a favorable conformation for chelation, enhancing the stability of the resulting metal complex. |

Precursor in the Synthesis of Functionalized Heterocyclic Systems

The structural components of this compound make it a promising precursor for the synthesis of a variety of functionalized heterocyclic systems. The benzylamine substructure is a common starting point for the construction of nitrogen-containing heterocycles.

While direct synthesis of thiazoles, imidazoles, and pyrazoles from this compound has not been specifically reported, the general reactivity of benzylamines suggests its potential in this area. For example, benzylamines are known to react with various reagents to form substituted imidazoles. An electrochemically induced synthesis of imidazoles from vinyl azides and benzyl amines has been developed, and metal-free approaches for imidazole synthesis via C-H bond functionalization of benzylamines have also been reported rsc.orgnih.govmdpi.com. These methods could potentially be adapted for this compound.

Similarly, the synthesis of thiazole derivatives often involves the reaction of thioamides with α-haloketones (Hantzsch synthesis), but other methods utilize amine precursors. The synthesis of pyrazoles can be achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. The amine functionality in this compound could be transformed into a suitable functional group to participate in such cyclization reactions.

| Heterocycle | General Synthetic Approach from Amine Precursors | Potential Role of this compound |

| Thiazoles | Condensation reactions involving a sulfur source and an amine-derived component. | The amine could be functionalized to a thioamide or another reactive intermediate for cyclization. |

| Imidazoles | Cyclization of benzylamines with dicarbonyl compounds or their equivalents. rsc.orgnih.govmdpi.com | Direct use as the amine component in a multi-component reaction to form the imidazole ring. rsc.orgnih.govmdpi.com |

| Pyrazoles | Typically synthesized from hydrazine (B178648) derivatives, but amine precursors can be converted to hydrazines. | The amine could be transformed into a hydrazine derivative to undergo cyclization with a 1,3-dielectrophile. |

Exploration in Dynamic Covalent Chemistry (related imine analogs)

Dynamic covalent chemistry (DCC) relies on the formation of reversible covalent bonds to create complex, self-assembling molecular systems. The secondary amine group in this compound provides an entry point into this field through the formation of imines. The reaction of the amine with an aldehyde or ketone results in the formation of an imine (or Schiff base), which is a reversible covalent bond under certain conditions.

By designing appropriate aldehyde or ketone-containing building blocks, it is conceivable that this compound could be incorporated into dynamic combinatorial libraries. The reversibility of the imine bond would allow for the generation of a variety of molecular structures in equilibrium, from which specific members could be selected and amplified based on their interaction with a template or their intrinsic stability. The presence of the bromo and pyridyl functionalities would add further complexity and potential for post-synthetic modification of the resulting dynamic covalent structures. While specific examples involving this compound are yet to be reported, its structural features align well with the principles of dynamic covalent chemistry.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The presence of a stereocenter in many biologically active molecules is a crucial determinant of their pharmacological and toxicological profiles. While the current synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine may not inherently produce a chiral center, derivatives and more complex analogs often do. Future research should focus on the development of asymmetric synthetic methodologies to produce enantiomerically pure forms of such derivatives.

Key research objectives in this area include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium) complexed with chiral ligands, could enable the enantioselective synthesis of derivatives. snnu.edu.cn Rhodium-catalyzed asymmetric carbometalation, for instance, has been successfully used for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cn

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the final molecule.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

The development of these routes is essential for investigating the differential biological activities of individual enantiomers, a critical step in drug discovery and development. rsc.org

| Synthetic Approach | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control stereochemistry. | High efficiency, potential for high enantiomeric excess. |

| Chiral Pool Synthesis | Incorporation of existing chiral molecules. | Readily available starting materials, predictable stereochemistry. |

| Enzymatic Resolution | Enzyme-mediated separation of enantiomers. | High selectivity, mild reaction conditions. |

Investigation of Novel Reactivity Patterns and Cascade Reactions

The unique combination of a brominated aromatic ring, a secondary amine, and a pyridine nucleus in this compound suggests a rich and varied reactivity profile that remains largely unexplored.

Future investigations should aim to:

Explore Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent on the benzyl (B1604629) group is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow for the facile introduction of a wide array of substituents, creating a library of analogs for structure-activity relationship (SAR) studies.

Investigate Cascade Reactions: Designing one-pot multi-step reactions, or cascade reactions, can significantly improve synthetic efficiency. For instance, a sequence involving an initial N-alkylation followed by an intramolecular cyclization could lead to novel heterocyclic scaffolds.

Functionalization of the Pyridine Ring: The pyridine ring can undergo various transformations, including N-oxidation, and electrophilic or nucleophilic substitution, depending on the reaction conditions. Exploring these reactions could yield derivatives with altered electronic and steric properties.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work and accelerating the design of new compounds with desired characteristics.

For this compound and its derivatives, computational modeling could be applied to:

Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity. nih.govijcce.ac.ir Other properties like lipophilicity (ClogP) and water solubility (-logS) can also be predicted to assess drug-likeness. nih.gov

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound and its analogs. This can help in prioritizing which derivatives to synthesize and test.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of potential reactions, aiding in the optimization of reaction conditions and the prediction of novel reactivity.

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Electronic structure and reactivity prediction. | HOMO/LUMO energies, Mulliken charges. ijcce.ac.ir |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity, binding pose. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predictive models for activity. |

Exploration of New Biological Targets and Polypharmacology Approaches

The structural motifs present in this compound, namely the benzylamine (B48309) and pyridine moieties, are found in numerous biologically active compounds, suggesting a broad potential for pharmacological activity. evitachem.comgjesrm.com

Future research should focus on:

Broad Biological Screening: The compound should be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, to identify potential therapeutic areas. The pyridine moiety, for example, is a common feature in kinase inhibitors.

Polypharmacology Investigation: Many drugs exert their therapeutic effects by interacting with multiple targets. A polypharmacological approach would involve systematically investigating the activity of this compound against multiple related and unrelated targets to uncover potential multi-target therapeutic applications.

Antimicrobial and Anticancer Activity: The presence of a bromo-substituent and a heterocyclic ring suggests potential for antimicrobial and anticancer activities, which are areas worthy of investigation. gjesrm.com

Integration into Supramolecular Assemblies and Smart Materials

The structural features of this compound also make it an interesting building block for materials science applications.

Future directions in this area could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate to metal ions, making the molecule a potential ligand for the construction of coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing.

Self-Assembling Systems: The aromatic rings can participate in π-π stacking interactions, while the amine and pyridine groups can form hydrogen bonds. These non-covalent interactions could be exploited to design self-assembling systems, such as gels or liquid crystals.

Functional Polymers: The bromo-substituent can serve as an initiation site for certain types of polymerization reactions, allowing for the incorporation of the molecule into polymer chains to create functional materials with specific electronic or optical properties.

Sustainable Synthetic Approaches and Process Intensification

In line with the growing importance of green chemistry, future research should aim to develop more environmentally friendly and efficient methods for the synthesis of this compound.

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, ionic liquids, or deep eutectic solvents.

Catalytic Methods: Employing catalytic methods, which reduce waste by using small amounts of a catalyst that can be recycled, instead of stoichiometric reagents.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability. evitachem.com

Energy Efficiency: Exploring microwave-assisted or sonochemical methods to reduce reaction times and energy consumption.

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine?

A two-step palladium-catalyzed approach is commonly employed. First, coupling 1-bromo-3-iodobenzene with a propargylamine precursor using PdCl₂(PPh₃)₂ and CuI in acetonitrile yields an intermediate trifluoroacetamide derivative. Subsequent hydrolysis with KOH in aqueous methanol, followed by acid-base workup and column chromatography, provides the final product. This method ensures high regioselectivity for the brominated aromatic system, validated by ¹H/¹³C NMR and HRMS .

Q. How can the structural integrity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the bromobenzyl (δ ~7.2–7.5 ppm for aromatic protons) and pyridylmethyl groups (δ ~8.3–8.7 ppm for pyridine protons).

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- X-ray crystallography : Refine the structure using SHELXL (for small molecules) to resolve bond lengths and angles, particularly the torsion between bromobenzyl and pyridine moieties .

Q. What safety precautions are critical when handling brominated amines like this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods to minimize inhalation of fine particulates.

- Decontamination : Rinse spills with ethanol followed by water. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be experimentally probed?

- Kinetic studies : Monitor reaction progress via in situ FT-IR or LC-MS to identify intermediates (e.g., Sonogashira coupling intermediates).

- Isotopic labeling : Use deuterated solvents (e.g., CD₃CN) to track proton transfer steps.

- DFT calculations : Model transition states for Pd-catalyzed steps using Gaussian or ORCA software to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data across different synthetic batches?

- Control experiments : Replicate reactions under inert atmospheres (Ar/N₂) to rule out oxidation byproducts.

- 2D NMR (COSY, NOESY) : Differentiate between diastereomers or rotamers that may cause split peaks.

- Elemental analysis : Confirm stoichiometry (C, H, N, Br) to identify impurities from incomplete purification .

Q. How can computational modeling optimize the compound’s bioactivity?

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains).

- QSAR : Corrogate Hammett σ values of the bromobenzyl group with experimental IC₅₀ data to refine substituent effects.

- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments using GROMACS .

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

- Disorder modeling : For flexible benzyl/pyridyl groups, apply SHELXL’s PART and SIMU commands to model anisotropic displacement parameters.

- Twinned data : Use the TWIN/BASF commands in SHELXL for non-merohedral twinning.

- Validation : Cross-check R-factors and CCDC deposition standards to ensure compliance with IUCr guidelines .

Q. How can byproduct formation during synthesis be minimized?

- Catalyst optimization : Screen Pd/ligand ratios (e.g., Xantphos vs. PPh₃) to suppress homocoupling side reactions.

- Temperature control : Maintain reaction temperatures at 60–80°C to avoid decomposition of brominated intermediates.

- Workup protocols : Use acidic extraction (pH 3–4) to remove unreacted aniline precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.